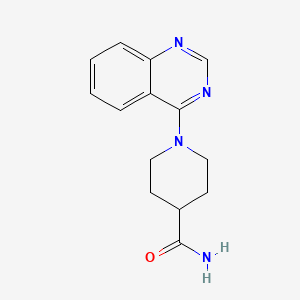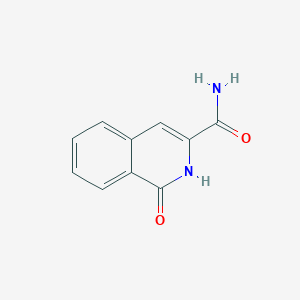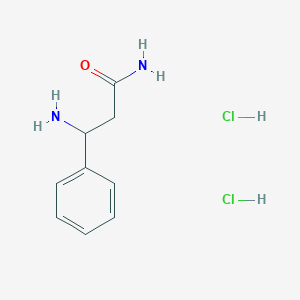
N-(piperidin-4-yl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(piperidin-4-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O and its molecular weight is 215.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Pharmaceutical Compositions
N-(piperidin-4-yl)acetamide hydrochloride has been identified in the development of new salts for use in pharmaceutical compositions. For example, a study presents a new salt of this compound, emphasizing its use in therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
2. Antimicrobial Activities
Research has shown that derivatives of N-(piperidin-4-yl)acetamide demonstrate significant antimicrobial activities. A study involving N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives found these compounds to be more effective against fungi than bacteria, highlighting the potential for antimicrobial applications (B. Mokhtari & K. Pourabdollah, 2013).
3. Antibacterial Potentials
Another study focused on synthesizing acetamide derivatives with antibacterial potentials. The synthesized compounds displayed moderate inhibitory effects against various bacterial strains, suggesting the potential for developing new antibacterial agents (Kashif Iqbal et al., 2017).
4. Aqueous-Soluble Inhibitor Development
A specific derivative, 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, has been developed as an aqueous-soluble potent inhibitor. This research highlights its significant selectivity and potential therapeutic applications for diseases involving overexpression of certain enzymes (K. Shibuya et al., 2018).
5. DNA and Protein Binding Studies
Studies involving novel derivatives of N-(piperidin-4-yl)acetamide have explored their interactions with DNA and proteins. These interactions have been observed through various spectroscopic methods, indicating potential applications in molecular biology and pharmacology (N. Raj, 2020).
6. Enzyme Inhibitory Activities
Several studies have investigated the enzyme inhibitory activities of N-(piperidin-4-yl)acetamide derivatives. These compounds have shown promising activity against various enzymes, suggesting potential therapeutic applications in treating conditions related to enzyme dysregulation (H. Khalid et al., 2014).
Mecanismo De Acción
Target of Action
N-(piperidin-4-yl)acetamide hydrochloride is suggested to target the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
The compound acts as a pharmacological inhibitor of sEH . By inhibiting sEH, it stabilizes the concentration of EETs and other epoxy fatty acids .
Biochemical Pathways
The inhibition of sEH leads to the stabilization of EETs, reducing pain and inflammatory states . This suggests that the compound affects the inflammatory response pathway .
Result of Action
The stabilization of EETs and other epoxy fatty acids due to the inhibition of sEH can lead to the reduction of pain and inflammatory states . This suggests that the compound could have potential therapeutic applications in the treatment of pain and various inflammatory diseases .
Análisis Bioquímico
Biochemical Properties
Related compounds such as 2-(Piperidin-4-yl)acetamides have been studied as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids
Cellular Effects
Given the potential interaction with sEH, it could influence cell function by modulating the levels of epoxyeicosatrienoic acids, which are known to have anti-inflammatory effects . This is purely speculative and requires experimental validation.
Molecular Mechanism
If it does indeed interact with sEH, it could exert its effects by inhibiting this enzyme, leading to increased levels of epoxyeicosatrienoic acids . This could in turn influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Metabolic Pathways
If it does interact with sEH, it could potentially be involved in the metabolism of epoxyeicosatrienoic acids
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(piperidin-4-yl)acetamide hydrochloride involves the reaction of piperidine with acetic anhydride to form N-acetylpiperidine, which is then reacted with ammonium chloride to form N-(piperidin-4-yl)acetamide. The final step involves the addition of hydrochloric acid to the amide to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Acetic anhydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form N-acetylpiperidine.", "Step 2: N-acetylpiperidine is then reacted with ammonium chloride in the presence of a solvent such as ethanol to form N-(piperidin-4-yl)acetamide.", "Step 3: Hydrochloric acid is added to the amide to form the hydrochloride salt of N-(piperidin-4-yl)acetamide." ] } | |
Número CAS |
85508-31-2 |
Fórmula molecular |
C7H16Cl2N2O |
Peso molecular |
215.12 g/mol |
Nombre IUPAC |
N-piperidin-4-ylacetamide;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-7-2-4-8-5-3-7;;/h7-8H,2-5H2,1H3,(H,9,10);2*1H |
Clave InChI |
PWEOCMSJZDEYMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1CCNCC1.Cl |
SMILES canónico |
CC(=O)NC1CCNCC1.Cl.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(Methanesulfonylmethyl)benzoyl]morpholine](/img/structure/B7852744.png)
![N-[(4-methoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7852749.png)
![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate](/img/structure/B7852768.png)





![Ethyl 2-[4-(ethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7852813.png)
![2-[5-(1-benzothiophen-2-yl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B7852821.png)

